3-Methyl-7-azaindole-4-carboxylic acid
Overview
Description
3-Methyl-7-azaindole-4-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is particularly interesting because of its unique structure, which includes a nitrogen atom in the indole ring, making it an azaindole derivative. This structural feature imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
3-Methyl-7-azaindole-4-carboxylic acid is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors . The 7-azaindole core has been used in the design of SRC inhibitors, which are important in the regulation of cellular processes .
Mode of Action
The compound interacts with its targets through hydrogen bonding. Specifically, 7-azaindole effectively breaks up aggregates by stronger complemental hydrogen bonding to the COOH moiety . This interaction can lead to changes in the target’s function and subsequent cellular effects.
Biochemical Pathways
For instance, 7-azaindole analogues have been reported to function as p38 MAP kinase inhibitors , which play a crucial role in cellular responses to cytokines and stress.
Result of Action
Given its potential role as an src inhibitor , it may have antiproliferative effects
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other solutes and the pH of the environment . For instance, strong hydrogen bonding interactions with the solvent or other solutes can have an additional influence on the compound’s action .
Preparation Methods
The synthesis of 3-Methyl-7-azaindole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 7-azaindole derivatives, which can be achieved through the reductive cyclization of 2-(3-nitropyridin-2-yl)acetonitriles. This process involves the use of reagents such as sodium borohydride and catalytic hydrogenation
Chemical Reactions Analysis
3-Methyl-7-azaindole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: Electrophilic substitution reactions are common, where the nitrogen atom in the azaindole ring can be targeted by electrophiles. Reagents such as halogens or sulfonyl chlorides are often used under acidic conditions.
Scientific Research Applications
3-Methyl-7-azaindole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex azaindole derivatives, which are valuable in drug discovery and development.
Biology: The compound is used in the study of enzyme inhibitors, particularly those targeting kinases and other proteins involved in cell signaling pathways.
Comparison with Similar Compounds
3-Methyl-7-azaindole-4-carboxylic acid can be compared with other azaindole derivatives, such as:
7-Azaindole-3-carboxylic acid: Similar in structure but lacks the methyl group at the 3-position, which can affect its biological activity and chemical reactivity.
4-Methyl-7-azaindole: Lacks the carboxylic acid group, which can influence its solubility and interaction with biological targets.
Indole-3-carboxylic acid: A non-azaindole derivative that lacks the nitrogen atom in the ring, resulting in different chemical and biological properties
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both a methyl group and a carboxylic acid group, which contribute to its distinct properties and applications.
Properties
IUPAC Name |
3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-4-11-8-7(5)6(9(12)13)2-3-10-8/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEWWFBHUOCCBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=CC(=C12)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801209213 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801209213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-21-8 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801209213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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